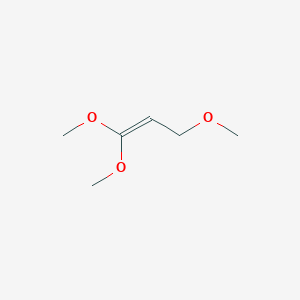
1,1,3-Trimethoxyprop-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,3-Trimethoxyprop-1-ene is an organic compound with the molecular formula C6H12O3. It is a colorless liquid with a boiling point of approximately 30°C at 0.5 Torr . This compound is used in various chemical reactions and has applications in different scientific fields.
Métodos De Preparación
1,1,3-Trimethoxyprop-1-ene can be synthesized through several methods. One common synthetic route involves the reaction of 2-bromo-1,1,3-trimethoxypropane with a base . The reaction conditions typically include the use of a solvent such as methanol and a catalyst to facilitate the reaction. Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
1,1,3-Trimethoxyprop-1-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like methanol, ethanol, and acetonitrile, as well as catalysts to enhance reaction rates. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1,1,3-Trimethoxyprop-1-ene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of biochemical pathways and enzyme reactions.
Medicine: Research into potential pharmaceutical applications, including drug synthesis and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1,1,3-Trimethoxyprop-1-ene exerts its effects involves its interaction with molecular targets and pathways. For example, in oxidation reactions, it interacts with oxidizing agents to form corresponding oxidized products. The specific molecular targets and pathways depend on the type of reaction and the conditions under which it is carried out.
Comparación Con Compuestos Similares
1,1,3-Trimethoxyprop-1-ene can be compared with other similar compounds such as 1,1,3,3-tetramethoxypropane and 1,1,1-trimethoxypropane . These compounds share similar structural features but differ in the number and position of methoxy groups. The uniqueness of this compound lies in its specific reactivity and applications, which may differ from those of its analogs.
Similar Compounds
- 1,1,3,3-Tetramethoxypropane
- 1,1,1-Trimethoxypropane
These compounds have different chemical properties and reactivities, making them suitable for various applications in scientific research and industry.
Propiedades
Número CAS |
50284-74-7 |
|---|---|
Fórmula molecular |
C6H12O3 |
Peso molecular |
132.16 g/mol |
Nombre IUPAC |
1,1,3-trimethoxyprop-1-ene |
InChI |
InChI=1S/C6H12O3/c1-7-5-4-6(8-2)9-3/h4H,5H2,1-3H3 |
Clave InChI |
VBKUCGKXGUHMAD-UHFFFAOYSA-N |
SMILES canónico |
COCC=C(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


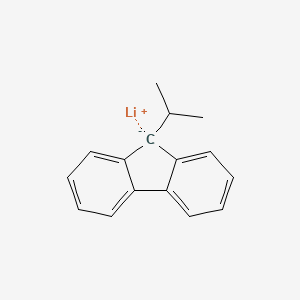

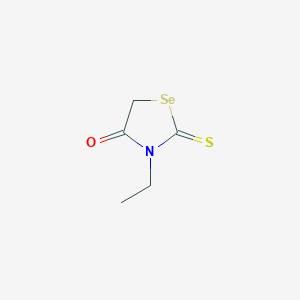

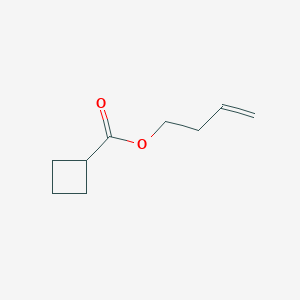
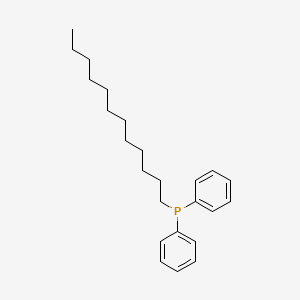
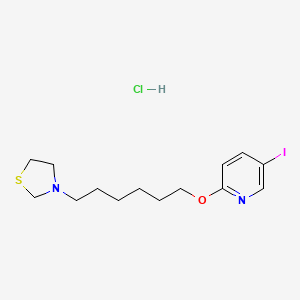
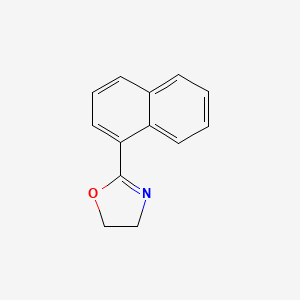

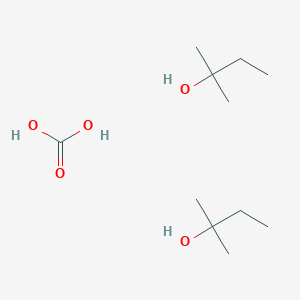
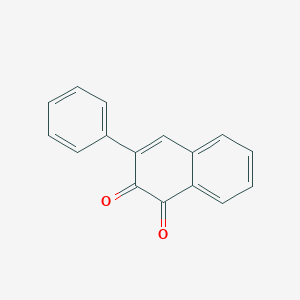
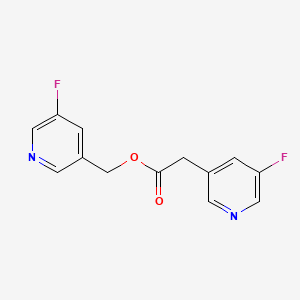
![1,1,8-Trimethyl-4-methylidenedodecahydro-4a,7-methanocyclopenta[b]heptalene-2,5,8,11,11a,12(1h)-hexol](/img/structure/B14664146.png)
![Lithium, [(phenylsulfinyl)methyl]-](/img/structure/B14664148.png)
